4-Ethylphenol
Overview
Description
p-Ethylphenol, 4-Hydroxyphenylethane: is an organic compound with the molecular formula C₈H₁₀O. This compound is a white solid that occurs as an impurity in xylenols and is used in the production of some commercial phenolic resins . It is also a precursor to 4-vinylphenol .
Mechanism of Action
Target of Action
4-Ethylphenol (4-EP) is a gut-microbiome-derived metabolite that has been shown to modulate neurological health and function . It has been associated with an anxiety phenotype in autistic individuals . The primary target of 4-EP is the Estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
4-EP interacts with its targets, primarily the Estrogen receptor, and induces changes in gene expression. This interaction results in modulations in neurological health and function . High blood concentrations of host-modified 4-EP, this compound sulfate (4EPS), are associated with an anxiety phenotype in autistic individuals .
Biochemical Pathways
4-EP is derived from the catabolism of the aromatic amino acids phenylalanine and tyrosine by certain gut microbiota . In Rhodococcus, 4-EP is degraded via the meta-cleavage of 4-ethylcatechol, a process initiated by a two-component alkylphenol hydroxylase .
Pharmacokinetics
The mechanisms by which 4-EP enters host circulation, how it is transported in the body, how it is metabolized and excreted, and the way it exerts its effects are still being studied . Increased intestinal permeability, common in autistic individuals, potentially explains the increased flux of 4-EP and/or 4EPS across the gut epithelium and the Blood Brain Barrier (BBB) . Kidney dysfunction, another complication observed in autistic individuals, impacts the clearance of 4-EP and its derivatives from circulation .
Result of Action
The accumulation of 4EPS in the brain of mice affects connectivity between subregions, particularly those linked to anxiety . Data on the presence or quantity of 4-ep and/or 4eps in human brains, irrespective of neurological status, is currently lacking .
Action Environment
The penetrative ability of 4-EP is dependent on its form at the BBB and its physicochemical similarity to endogenous metabolites with dedicated active transport mechanisms across the BBB . Environmental factors such as pH, ethanol, and sucrose concentration can affect the growth and fermentation capacity of the industrial strain of Saccharomyces cerevisiae PE-2, which produces 4-EP .
Biochemical Analysis
Biochemical Properties
4-Ethylphenol is biosynthesized in two steps from p-coumaric acid . The first step involves decarboxylation to give 4-vinylphenol, catalyzed by the enzyme cinnamate decarboxylase . The second step involves the reduction of 4-vinylphenol to this compound by the enzyme vinyl phenol reductase .
Cellular Effects
Gut-microbiome-derived metabolites, such as this compound, have been shown to modulate neurological health and function . High blood concentrations of host-modified this compound, this compound sulfate, are associated with an anxiety phenotype in autistic individuals . Evidence indicates that accumulation of this compound sulfate in the brain of mice affects connectivity between subregions, particularly those linked to anxiety .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism by phenolic sulfotransferase enzymes, SULT1A1/2, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney . In germ-free mice colonized with microbiota engineered to produce high concentrations of this compound, this compound was undetectable in the serum of these mice, whereas this compound sulfate was abundant, indicating that this compound metabolism mirrors that of 4-methylphenol .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound could degrade upon hydroxyl radical oxidation under UV light nearly 15 times faster than that under simulated sunlight . Large aqueous secondary organic aerosol yields were observed under both situations . The masses and oxidation states of the secondary organic aerosols continuously increased under simulated sunlight, yet they increased first then decreased quickly under UV light .
Metabolic Pathways
This compound is biosynthesized from p-coumaric acid, an aromatic amino acid, by certain gut microbiota . The metabolic pathway involves two steps: decarboxylation of p-coumaric acid to give 4-vinylphenol, followed by the reduction of 4-vinylphenol to this compound .
Transport and Distribution
Increased intestinal permeability, common in autistic individuals, potentially explains increased flux of this compound across the gut epithelium and the Blood Brain Barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Biosynthesis: p-Ethylphenol is biosynthesized in two steps from p-coumaric acid. Decarboxylation gives 4-vinylphenol as catalyzed by the enzyme cinnamate decarboxylase.
Chemical Synthesis: It can be synthesized through the alkylation of phenol with ethylene in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods:
Phenolic Resins Production: p-Ethylphenol is used as an impurity in xylenols for the production of commercial phenolic resins.
Precursor to 4-Vinylphenol: It serves as a precursor in the industrial production of 4-vinylphenol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Ethylphenol can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced to form ethylcyclohexanol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Products include ethylbenzoquinone and ethylhydroquinone.
Reduction: Products include ethylcyclohexanol.
Substitution: Products include brominated or nitrated derivatives of p-Ethylphenol.
Scientific Research Applications
Chemistry:
Analytical Chemistry: p-Ethylphenol is used as a standard in high-performance liquid chromatography (HPLC) for the separation and analysis of phenolic compounds.
Biology:
Microbial Metabolism: It is produced by the spoilage yeast Brettanomyces in wine and beer.
Medicine:
Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceuticals.
Industry:
Phenolic Resins: It is used in the production of phenolic resins.
Perfumes: It is a component of castoreum, used in perfumery.
Comparison with Similar Compounds
4-Ethylguaiacol: Another phenolic compound produced by Brettanomyces in wine and beer.
4-Vinylphenol: A precursor to p-Ethylphenol.
Uniqueness:
Properties
IUPAC Name |
4-ethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOZKJGKXYMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
152399-67-2, 19277-91-9 (hydrochloride salt) | |
Record name | Poly(p-ethylphenol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152399-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Ethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021977 | |
Record name | 4-Ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or white solid; Yellows upon exposure to light; [HSDB], Solid, Colourless needle like crystals, powerful, woody phenolic, medicinal, yet rather sweet odour | |
Record name | Phenol, 4-ethyl- | |
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Record name | 4-Ethylphenol | |
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Record name | 4-Ethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |
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Record name | p-Ethylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
217.9 °C, 218.00 to 219.00 °C. @ 760.00 mm Hg | |
Record name | 4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
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Record name | 4-Ethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |
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Flash Point |
104 °C, 219 °F (104 °C) (Open Cup) | |
Record name | 4-Ethylphenol | |
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Record name | 4-ETHYLPHENOL | |
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Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE, In water, 4.90X10+3 mg/l at 25 °C, slightly soluble in water; soluble in oils, very soluble (in ethanol) | |
Record name | 4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Ethylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.011 @ 20 °C | |
Record name | 4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 0.0372 mm Hg at 25 °C. | |
Record name | 4-Ethylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3298 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
THE MIN INHIBITORY CONCN (MIC) OF 4-ETHYLPHENOL AGAINST ESCHERICHIA COLI WAS 695 UG/ML. 4-ETHYLPHENOL CAUSES AN INCR IN THE PERMEABILITY OF THE CELL MEMBRANE TO MOLECULES SMALLER THAN TRICARBOXYLIC ACID CYCLE INTERMEDIATES, RESULTING IN AN APPARENT UNCOUPLING EFFECT. | |
Record name | 4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS OR WHITE NEEDLES; TEND TO YELLOW ON EXPOSURE TO LIGHT | |
CAS No. |
123-07-9, 29471-88-3 | |
Record name | 4-Ethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-07-9 | |
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Record name | 4-Ethylphenol | |
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Record name | Phenol, 3(or 4)-ethyl- | |
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Record name | 4-ETHYLPHENOL | |
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Record name | Phenol, 4-ethyl- | |
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Record name | 4-Ethylphenol | |
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Record name | 4-ethylphenol | |
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Record name | 4-ETHYLPHENOL | |
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Record name | 4-ETHYLPHENOL | |
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Record name | 4-Ethylphenol | |
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Melting Point |
46 °C, 44.00 to 46.00 °C. @ 760.00 mm Hg | |
Record name | 4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Ethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What sensory characteristics are associated with 4-ethylphenol in wine?
A1: this compound is primarily associated with undesirable "off-flavors" in wine, often described as "horsy", "barnyard", "smoky", and "medicinal" []. These aromas can significantly impact the sensory perception and consumer acceptance of wine. []
Q2: Does the presence of other compounds in wine affect the perception of this compound?
A3: Yes, research suggests that acetic acid can have a masking effect on the perception of this compound []. This means that the presence of acetic acid might make it more difficult to detect the characteristic off-flavors of this compound.
Q3: Which microorganisms are primarily responsible for the production of this compound in wine?
A4: Yeasts belonging to the genera Dekkera and Brettanomyces are the main culprits behind this compound formation in wine [, , ]. These yeasts possess enzymes that convert hydroxycinnamic acids, naturally present in grapes and wine, into volatile phenols like this compound. [, , ]
Q4: Can other microorganisms contribute to this compound production in wine or similar products?
A5: Yes, although less common, certain strains of Lactic Acid Bacteria (LAB), particularly some Lactobacillus species, have been found to produce this compound from p-coumaric acid [, ]. This production is influenced by sugar concentration and appears more pronounced at lower glucose levels []. Additionally, Lactobacillus pentosus has been identified as a source of this compound in alperujo, a paste generated during olive oil extraction [].
Q5: How do these microorganisms produce this compound?
A6: The production occurs through a two-step enzymatic pathway. First, the enzyme cinnamate decarboxylase (CD) converts p-coumaric acid into 4-vinylphenol. Then, vinylphenol reductase (VR) reduces 4-vinylphenol to this compound [, ].
Q6: Does the fermentation medium influence this compound production by Dekkera/Brettanomyces?
A7: Yes, studies show that the production of this compound by Dekkera bruxellensis varies depending on the fermentation medium []. For instance, higher concentrations of this compound were observed in molasses compared to sugarcane juice when these substrates were used for fermentation.
Q7: Are there strategies to control or prevent this compound formation in wine?
A7: Several approaches are used to mitigate this compound formation:
Q8: What factors influence the efficacy of these control measures?
A8: Factors such as the strain of Dekkera/Brettanomyces, the initial yeast population, the wine's ethanol content, pH, temperature, and nutrient availability can all affect the success of prevention and remediation strategies.
Q9: What is known about the environmental impact and degradation of this compound?
A9: Although widely studied in the context of food and beverage production, the environmental fate and ecotoxicological effects of this compound require further investigation. Research on its degradation pathways in natural environments and its potential impact on ecosystems is needed to develop strategies for responsible waste management and minimize potential negative consequences.
Q10: How is this compound typically measured in wine and other matrices?
A10: Several analytical techniques are used to quantify this compound:
Q11: What are the challenges in analyzing this compound?
A11: Accurately quantifying this compound in complex matrices like wine can be challenging due to its low concentration, the presence of interfering compounds, and potential losses during sample preparation. Therefore, robust and validated analytical methods are essential for reliable measurements.
Q12: Are there any known enzymes involved in the degradation of this compound?
A12: Yes, several bacterial enzymes are known to participate in this compound degradation:
Q13: How do the structural features of this compound influence its interaction with these enzymes?
A15: The presence and position of the ethyl group on the phenol ring play a crucial role in substrate recognition and binding to enzymes like 4EPMH and VAO []. Modifications to this alkyl substituent can significantly affect enzyme kinetics and the stereochemistry of the reaction products.
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